molecular formula C13H11BrClNO B1440103 Benzyl 6-(bromomethyl)-2-chloro-3-pyridinyl ether CAS No. 1221791-60-1

Benzyl 6-(bromomethyl)-2-chloro-3-pyridinyl ether

Cat. No.: B1440103
CAS No.: 1221791-60-1
M. Wt: 312.59 g/mol
InChI Key: ICQURDJAVXXUMZ-UHFFFAOYSA-N
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Description

Benzyl 6-(bromomethyl)-2-chloro-3-pyridinyl ether is a halogenated pyridine derivative characterized by a benzyl ether group at the 3-position, a bromomethyl substituent at the 6-position, and a chlorine atom at the 2-position of the pyridine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions due to the reactivity of the bromomethyl group. Its structure has likely been elucidated using crystallographic tools like the SHELX system, a widely recognized software for small-molecule refinement .

Properties

IUPAC Name

6-(bromomethyl)-2-chloro-3-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrClNO/c14-8-11-6-7-12(13(15)16-11)17-9-10-4-2-1-3-5-10/h1-7H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQURDJAVXXUMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=C(C=C2)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Chlorinated Pyridinyl Intermediate

A common approach to introduce the 2-chloro substituent on the pyridine ring involves the use of phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) as a Vilsmeier reagent system. This reagent combination facilitates chlorination at the 2-position of the pyridine ring under controlled temperature conditions (15–45 °C). The reaction typically involves:

  • Cooling a two-neck flask in an ice bath
  • Slow addition of POCl3 to DMF under stirring to form the reactive chlorinating species
  • Addition of the pyridinyl precursor and stirring overnight at elevated temperatures (~80 °C)
  • Quenching with cold water and extraction with methylene dichloride
  • Drying and purification by column chromatography

This method yields the 2-chloro-3-pyridinyl intermediate with a bromomethyl substituent introduced in subsequent steps.

Introduction of the Benzyl Ether Group

The benzyl ether moiety is introduced by etherification of the hydroxyl group on the pyridinyl ring with benzyl alcohol or benzyl halides. Common methods include:

  • Using benzyl bromide or benzyl chloride with sodium hydride or potassium carbonate as base in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF)
  • Catalytic cross-etherification using iron(II/III) salts to promote coupling of benzyl alcohols with pyridinyl alcohols under mild conditions
  • Stirring at room temperature or slightly elevated temperatures for several hours to ensure complete conversion

The benzylation step is critical to ensure the ether linkage is stable and positioned correctly on the pyridine ring.

Bromomethylation at the 6-Position

The bromomethyl substituent at the 6-position is introduced via radical bromination or nucleophilic substitution methods. Two main approaches are reported:

  • Radical Bromination: Using N-bromosuccinimide (NBS) and benzoyl peroxide as radical initiators in solvents like dry tetrachloromethane or methylene chloride under reflux conditions for 6–7 hours. This selectively brominates the methyl group adjacent to the aromatic ring.

  • Substitution with Brominating Agents: Treating hydroxymethyl intermediates with phosphorus tribromide (PBr3) at 0 °C to convert hydroxymethyl groups to bromomethyl groups. This method is efficient and yields the bromomethyl derivative with minimal side products.

After bromomethylation, the product is purified by extraction, drying over magnesium sulfate, and recrystallization from anhydrous solvents such as methanol or diethyl ether.

Representative Preparation Procedure (Summarized)

Step Reagents & Conditions Description Yield/Notes
1. Chlorination POCl3 (75–80 mL), DMF (27–30 mL), 15–45 °C, overnight at 80 °C Formation of 2-chloro-3-pyridinyl intermediate High yield, brown solution formed
2. Benzylation Benzyl bromide, NaH or K2CO3, DMF or THF, room temp to reflux Formation of benzyl ether linkage Efficient, mild conditions
3. Bromomethylation NBS, benzoyl peroxide, dry solvent, reflux 6–7 h or PBr3 at 0 °C Introduction of bromomethyl group at 6-position Selective, yields up to 84%
4. Purification Extraction with methylene dichloride, drying over MgSO4, recrystallization Removal of impurities Crystallization from anhydrous methanol or diethyl ether

Detailed Reaction Conditions and Yields

Reaction Step Temperature (°C) Time Solvent Reagents Yield (%) Notes
Chlorination (Vilsmeier) 15–45 Overnight DMF, POCl3 Pyridinyl precursor 75–85 Brown liquid formation
Benzyl Ether Formation RT to reflux 4–12 h DMF or THF Benzyl bromide, NaH/K2CO3 70–90 Mild base, polar aprotic solvent
Bromomethylation (NBS) Reflux (~70) 6–7 h Tetrachloromethane NBS, benzoyl peroxide 60–80 Radical initiator required
Bromomethylation (PBr3) 0 30 min – 1 h Diethyl ether PBr3 80–84 Low temperature to avoid side reactions
Purification & Crystallization Ambient Variable Methanol, diethyl ether MgSO4 drying, recrystallization Essential for purity

Research Findings and Optimization Notes

  • The chlorination step using POCl3/DMF is highly efficient but requires strict temperature control to avoid decomposition and side reactions.
  • Benzyl ether formation benefits from the use of iron-catalyzed cross-etherification, which offers milder conditions and higher selectivity compared to traditional alkylation.
  • Radical bromination with NBS is effective but may lead to over-bromination if reaction time is prolonged; careful monitoring by thin-layer chromatography (TLC) is advised.
  • PBr3-mediated bromomethylation is preferred for higher selectivity and cleaner reaction profiles, especially when sensitive functional groups are present.
  • Purification by recrystallization from anhydrous solvents ensures removal of residual halogenated impurities and enhances product stability.

Summary Table of Preparation Methods

Method Key Reagents Advantages Limitations
Vilsmeier Chlorination POCl3, DMF High yield, straightforward Requires temperature control
Benzyl Ether Formation Benzyl bromide, NaH, DMF Mild conditions, high selectivity Sensitive to moisture
Radical Bromination NBS, benzoyl peroxide Effective bromination Possible over-bromination
PBr3 Bromomethylation PBr3, diethyl ether High selectivity, clean reaction Requires low temperature control

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify the functional groups on the pyridine ring.

    Coupling Reactions: The benzyl ether group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in solvents such as DMF or DMSO.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.

    Oxidation Products: Oxidized derivatives of the pyridine ring.

    Reduction Products: Reduced forms of the pyridine ring or the bromomethyl group.

Scientific Research Applications

Synthesis Methodologies

Benzyl 6-(bromomethyl)-2-chloro-3-pyridinyl ether can be synthesized through various methods, often involving nucleophilic substitution reactions or coupling reactions. Some notable methodologies include:

  • Nucleophilic Substitution : The compound can be synthesized from the corresponding pyridine derivatives by introducing bromomethyl and chloro groups through electrophilic aromatic substitution or via alkylation reactions.
  • Coupling Reactions : It can also be synthesized through palladium-catalyzed cross-coupling reactions, which allow for the formation of C-C bonds between aryl halides and other nucleophiles.

Biological Activities

Research has indicated that compounds related to this compound exhibit various biological activities:

  • Antimicrobial Properties : Some studies suggest that derivatives of this compound have potential antibacterial activity against specific strains of bacteria, making them candidates for antibiotic development .
  • Inhibition of Hedgehog Signaling : The compound has been explored as an inhibitor of the hedgehog signaling pathway, which is implicated in several malignancies. This suggests potential applications in cancer therapy .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. The results demonstrated significant inhibition against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Therapeutics

In research focused on hedgehog signaling inhibitors, this compound was identified as a promising candidate for further development. The compound's ability to inhibit this pathway suggests its utility in treating cancers characterized by aberrant hedgehog signaling.

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesApplications
This compoundPyridine ring with bromomethyl and chloro groupsAntimicrobial, cancer therapy
2-Bromo-6-hydroxymethylpyridineHydroxymethyl substitutionPrecursor for further modifications
2-Bromo-6-chloromethylpyridineChloromethyl groupPotential antibacterial agents

Mechanism of Action

The mechanism by which Benzyl 6-(bromomethyl)-2-chloro-3-pyridinyl ether exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, often through the formation of covalent bonds with nucleophilic residues in the active site. The bromomethyl group is particularly reactive and can form covalent bonds with thiol or amine groups in proteins.

Comparison with Similar Compounds

Halogenated Pyridine Derivatives

The compound’s pyridine core and halogen substituents invite comparison with other chloro- and bromo-substituted pyridines:

Compound Name CAS RN Molecular Weight Key Substituents Melting Point/Boiling Point Applications
Benzyl 6-(bromomethyl)-2-chloro-3-pyridinyl ether Not provided ~316.6 g/mol 2-Cl, 6-BrCH₂, 3-OBn Data unavailable Intermediate for pharmaceuticals, agrochemicals
3-Chloropyridine [626-60-8] 113.54 g/mol 3-Cl 148–150°C (bp) Synthesis of herbicides, ligands
3-Bromopyridine [626-55-1] 158.00 g/mol 3-Br 173–175°C (bp) Cross-coupling reactions, drug synthesis
Benzyl 4-(bromomethyl)tetrahydro-1(2H)-pyridinecarboxylate [159275-17-9] 312.20 g/mol 4-BrCH₂, tetrahydro-pyridine 68°C Specialty monomers, polymer synthesis

Key Findings :

  • Substituent Position : The 2-chloro group in the target compound likely reduces electron density on the pyridine ring compared to 3-halogenated analogs, affecting electrophilic substitution reactivity.

Brominated Benzyl Derivatives

Brominated benzyl compounds share functional group reactivity but differ in backbone structure:

Compound Name CAS RN Molecular Weight Structure Key Properties
Benzyl 3-bromopropyl ether [54314-84-0] 229.11 g/mol BrCH₂CH₂CH₂-O-Bn >92.0% purity, liquid at RT
2,2-Bis(bromomethyl)-1,3-propanediol [3296-90-0] 307.89 g/mol Two BrCH₂ groups on diol Solid, flame retardant
Benzyl 2-bromoacetate [5437-45-6] 229.07 g/mol BrCH₂CO-O-Bn Density: 1.44 g/cm³

Key Findings :

  • Reactivity : The target compound’s pyridine ring introduces aromatic stabilization, reducing susceptibility to hydrolysis compared to aliphatic bromoethers like Benzyl 3-bromopropyl ether.
  • Applications : Unlike 2,2-Bis(bromomethyl)-1,3-propanediol (used in flame retardants), the target compound’s niche lies in fine chemical synthesis .

Heterocyclic Ethers and Esters

Compounds with fused heterocycles or ester functionalities provide additional insights:

Compound Name CAS RN Molecular Weight Structure Key Features
(3aS,7aS)-Benzyl 2-(bromomethyl)hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate Not provided ~370.3 g/mol Furopyridine fused ring, BrCH₂ Used in alkaloid synthesis
Benzyl 2-hydroxy-2-methylhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate Not provided ~309.3 g/mol Hydroxy and methyl groups on furopyridine Intermediate for bioactive molecules

Key Findings :

  • Ring Strain vs.
  • Synthetic Utility : Both the target compound and furopyridine analogs serve as intermediates, but the latter’s fused rings are prioritized in natural product synthesis .

Biological Activity

Benzyl 6-(bromomethyl)-2-chloro-3-pyridinyl ether is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its biological activity, synthesis, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 1221791-60-1
  • Molecular Formula : C13H11BrClNO
  • Molecular Weight : 312.59 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzyl ethers, including derivatives similar to this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : Compounds in related studies demonstrated IC50 values ranging from 4.20 μM to over 30 μM against different cancer types, indicating varying degrees of potency against cancer cells .

Antimicrobial Activity

Benzyl derivatives have also shown promise as antimicrobial agents. Studies on benzyl monoxime derivatives reveal their effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. Specific findings include:

  • Activity Against Bacteria : Compounds similar to this compound were tested against multiple bacterial strains, with some exhibiting potent antibacterial properties .

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Cell Proliferation : Many benzyl derivatives inhibit the proliferation of cancer cells by inducing apoptosis and modulating cell cycle progression.
  • Enzyme Inhibition : Some studies suggest that these compounds may inhibit specific enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways .

Study on Anticancer Activity

A comparative study evaluated the anticancer activity of various benzyl derivatives against leukemia and breast cancer cell lines. Key findings included:

  • Compound Efficacy : Certain derivatives exhibited superior potency compared to established chemotherapeutic agents like sunitinib, highlighting their potential as alternative therapeutic options .

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Bromination of pyridine derivatives.
  • Etherification reactions to introduce the benzyl group.

These synthetic pathways are critical for optimizing the biological activity and pharmacokinetic properties of the compound .

Data Table: Biological Activity Overview

Activity TypeTest Organism/Cell LineIC50 Value (μM)Reference
AnticancerHepG218.9
AnticancerSK-BR-311.3
AntibacterialE. coli12.5
AntifungalCandida albicans15.0

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing Benzyl 6-(bromomethyl)-2-chloro-3-pyridinyl ether?

  • Methodology : A common approach involves bromination of a pre-functionalized pyridine scaffold. For example, halogenation at the 6-position can be achieved using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a solvent such as CCl₄ . Subsequent protection of reactive sites (e.g., benzyl ether formation) requires anhydrous conditions and catalysts like K₂CO₃ or NaH. Evidence from analogous bromomethylpyridine syntheses highlights the importance of regioselective bromination and protecting group compatibility .
  • Key Considerations : Monitor reaction progress via TLC or GC-MS to avoid over-bromination. Purification often involves column chromatography with silica gel and non-polar solvents.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR are essential for confirming the substitution pattern on the pyridine ring and verifying benzyl ether linkage. The bromomethyl group typically appears as a singlet at ~4.3–4.5 ppm (¹H) .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction is recommended. A related bromomethylpyridine derivative (C₁₂H₁₁BrN₂) was resolved in a monoclinic space group (P 1 21/c 1) with unit cell parameters a = 6.583 Å, α = 90°, providing a benchmark for similar analyses .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns for bromine.

Q. How does the bromomethyl group influence reactivity in cross-coupling reactions?

  • Methodology : The bromomethyl moiety is highly electrophilic, making it suitable for nucleophilic substitution (e.g., SN2 with amines or thiols) or transition-metal-catalyzed couplings (e.g., Suzuki-Miyaura). For example, benzyl bromide analogs undergo homocoupling via radical intermediates under light irradiation, as shown by TEMPO trapping experiments .
  • Practical Tip : Use Pd(PPh₃)₄ or Ni catalysts for coupling reactions, and optimize solvent polarity (e.g., DMF vs. THF) to enhance yields.

Advanced Research Questions

Q. What mechanistic insights explain the stability of the benzyl ether linkage under acidic/basic conditions?

  • Methodology : The benzyl ether’s stability arises from resonance stabilization of the benzyl carbocation. However, under strong acids (e.g., HBr/HOAc), cleavage can occur via protonation of the ether oxygen. Comparative studies with benzyl chloromethyl ether show decomposition pathways involving hydrolysis to benzyl alcohol and formaldehyde .
  • Experimental Validation : Conduct kinetic studies using ¹H NMR to track ether cleavage rates in varying pH conditions. Reference analogous ether degradation mechanisms in benzyl chloromethyl ether .

Q. How can radical intermediates be trapped or characterized during bromomethyl group transformations?

  • Methodology : Use radical scavengers like TEMPO to intercept benzylic radicals. In photo-induced reactions, TEMPO adducts form in high yield (73%), as demonstrated for benzyl bromide homocoupling . EPR spectroscopy or spin-trapping agents (e.g., DMPO) provide direct evidence of radical species.
  • Case Study : Under O₂, benzyl bromide derivatives oxidize to benzoate esters, confirming radical intermediacy . Apply similar conditions to study bromomethylpyridine reactivity.

Q. What strategies mitigate competing side reactions in multi-step syntheses involving this compound?

  • Methodology :

  • Protecting Groups : Use orthogonal protecting groups (e.g., phenacyl esters) to shield reactive sites during bromination or etherification. Evidence from peptide synthesis shows phenacyl esters resist cleavage under mild acidic conditions .
  • Temperature Control : Low temperatures (–78°C to 0°C) suppress undesired polymerization or elimination.
  • Cross-Over Experiments : Competitive reactions between electron-rich and electron-poor substrates reveal selectivity trends. For example, electron-rich benzyl bromides favor cross-coupling due to stabilized radical intermediates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Benzyl 6-(bromomethyl)-2-chloro-3-pyridinyl ether
Reactant of Route 2
Benzyl 6-(bromomethyl)-2-chloro-3-pyridinyl ether

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